molecular formula C7H11O4P B14263687 Dimethyl [(furan-2-yl)methyl]phosphonate CAS No. 132112-90-4

Dimethyl [(furan-2-yl)methyl]phosphonate

Cat. No.: B14263687
CAS No.: 132112-90-4
M. Wt: 190.13 g/mol
InChI Key: XIAUISUWOYBKQH-UHFFFAOYSA-N
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Description

Dimethyl [(furan-2-yl)methyl]phosphonate is a specialized organophosphonate ester of significant interest in synthetic organic chemistry. Its primary research value lies in its role as a versatile precursor and building block for the synthesis of more complex molecules. The compound features a furan ring, a key heterocycle found in many bioactive natural products and pharmaceuticals, tethered to a phosphonate group. Researchers utilize this phosphonate group in key carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons reaction, which is a robust method for generating alkenes with high stereoselectivity. This makes this compound particularly valuable for constructing complex furan-containing structures, which are prevalent in medicinal chemistry for drug discovery and in materials science. The presence of the furyl moiety means that this phosphonate can be used to introduce a heteroaromatic component into target molecules, potentially altering their electronic properties or bioactivity. This product is intended for use in a controlled laboratory setting by qualified professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

132112-90-4

Molecular Formula

C7H11O4P

Molecular Weight

190.13 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethyl)furan

InChI

InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3

InChI Key

XIAUISUWOYBKQH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=CO1)OC

Origin of Product

United States

Preparation Methods

Reaction Optimization and Challenges

  • Catalysts : While the classic Arbuzov reaction proceeds thermally, the patent CN102964382A demonstrates that phenylsulfonic acid catalysts (e.g., p-toluenesulfonic acid) accelerate analogous phosphonate syntheses at lower temperatures (80–120°C).
  • Solvents : Neat conditions or inert solvents like toluene are preferable to avoid side reactions involving the furan ring.
  • Halide Reactivity : Bromides and iodides exhibit higher reactivity than chlorides. For instance, (furan-2-yl)methyl bromide reacts efficiently at 100°C within 6–8 hours, whereas the chloride may require prolonged heating.
  • Yield Considerations : Model reactions using benzyl halides report yields exceeding 85% under optimized conditions. Substituting benzyl with furanmethyl groups may slightly reduce yields (70–80%) due to steric and electronic effects.

Michaelis-Becker Reaction: Nucleophilic Displacement with Sodium Dimethyl Phosphite

The Michaelis-Becker reaction employs alkali metal salts of dialkyl phosphites to alkylate halides. This method is particularly useful for substrates sensitive to the high temperatures required in the Arbuzov reaction. For this compound, sodium dimethyl phosphite reacts with (furan-2-yl)methyl halide:

$$
\text{(CH}3\text{O)}2\text{P(O)Na} + \text{X-CH}2\text{-(furan-2-yl)} \rightarrow \text{(CH}3\text{O)}2\text{P(O)-CH}2\text{-(furan-2-yl)} + \text{NaX}
$$

Key Parameters

  • Base Selection : Sodium hydride or sodium methoxide generates the phosphite anion in situ from dimethyl phosphite.
  • Solvents : Polar aprotic solvents like DMF or THF enhance anion stability and reaction homogeneity.
  • Temperature : Reactions typically proceed at 25–60°C, minimizing furan ring degradation.
  • Yield Data : Analogous syntheses of methylphosphonates achieve 75–90% yields, suggesting comparable efficiency for the furan derivative.

Alkylation of H-Phosphonate Anions

Dialkyl H-phosphonates serve as versatile intermediates for constructing P–C bonds. Deprotonation with a strong base generates a nucleophilic phosphite anion, which attacks electrophilic alkyl halides:

$$
\text{(CH}3\text{O)}2\text{P(O)H} \xrightarrow{\text{Base}} \text{(CH}3\text{O)}2\text{P(O)}^{-} \xrightarrow{\text{X-CH}2\text{-(furan-2-yl)}} \text{(CH}3\text{O)}2\text{P(O)-CH}2\text{-(furan-2-yl)}
$$

Experimental Insights

  • Bases : Butyllithium or potassium tert-butoxide in THF at −78°C prevents side reactions.
  • Substrate Compatibility : (Furan-2-yl)methyl iodide is preferred over bromide due to faster reaction kinetics.
  • Yield Range : 65–80%, with losses attributed to competing elimination or furan oxidation.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield (%) Advantages Limitations
Michaelis-Arbuzov Trimethyl phosphite, R-X 100–120°C, neat 70–80 High atom economy, scalable Thermal degradation of furan
Michaelis-Becker Na dimethyl phosphite, R-X 25–60°C, DMF/THF 75–90 Mild conditions Sensitive to moisture
H-Phosphonate Alkylation Dialkyl H-phosphonate, R-X −78°C, THF 65–80 Versatile for functionalized halides Low-temperature requirements
Acid-Catalyzed Trimethyl phosphite, R-OH 80–100°C, H+ catalyst 60–70 Avoids halide use Moderate yields, equilibrium

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: mCPBA, pyridinium chlorochromate.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .

Comparison with Similar Compounds

Physicochemical Properties

Key data for analogous compounds are summarized below:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹³C NMR, ppm) Reference
Dimethyl [(4-Fluorophenyl)methyl]phosphonate 4-Fluorophenyl 182–184 82 δ 170.64 (COOH), 68.55 (PC, J = 156 Hz)
Dimethyl [(4-Bromophenyl)methyl]phosphonate 4-Bromophenyl 188–190 69 δ 170.64 (COOH), 68.55 (PC)
Dimethyl [(Phenyl)methyl]phosphonate Phenyl 195–197 51 δ 170.64 (COOH), 68.55 (PC)
Diethyl [hydroxy(phenyl)methyl]phosphonate Phenyl (hydroxy-substituted) Not reported 65–69 δ 126.1 (C-1), 31.3 (C-2)

Trends :

  • Electron-withdrawing groups (e.g., -Br, -F) increase melting points due to enhanced intermolecular interactions .
  • Steric hindrance from bulky substituents (e.g., trifluoromethyl) reduces yields, as seen in Compound 8 (51% yield) .
  • The furan group’s aromaticity and moderate electron-donating effects may lower melting points compared to halogenated analogs.

Toxicological and Environmental Behavior

  • DMMP () shows low acute toxicity but subchronic reproductive effects in rodents (e.g., testicular atrophy at 500 mg/kg/day) .
  • Diethyl phosphonates () exhibit higher volatility and environmental persistence compared to dimethyl analogs. The furan group’s biodegradability may reduce ecological risks for the target compound.

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